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molecular formula C14H15Cl2N3O2 B8048164 Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate

Cat. No. B8048164
M. Wt: 328.2 g/mol
InChI Key: DQDPZIRMUJBHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106077B2

Procedure details

A solution of 2-azido-1,3-dichloro-benzene (1.0 g) and 4-methyl-pent-2-ynoic acid ethyl ester (1.8 g) in toluene (5 mL) is heated to 120° C. overnight. Two regioisomers are observed in a range of 1:1 to 3:1 in favor of the desired product. The reaction is concentrated under reduced pressure and the residue is purified by flash chromatography, eluting with 5% ethyl acetate in hexanes. 1H NMR (400 MHz, CDCl3) δ 7.48 (d, 2H), 7.42 (t, 1H), 4.22 (q, 2H), 3.64 (m, 1H), 1.46 (d, 6H), 1.15 (t, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:5]=1[Cl:11])=[N+:2]=[N-:3].[CH2:12]([O:14][C:15](=[O:21])[C:16]#[C:17][CH:18]([CH3:20])[CH3:19])[CH3:13]>C1(C)C=CC=CC=1>[CH2:12]([O:14][C:15]([C:16]1[N:1]([C:4]2[C:5]([Cl:11])=[CH:6][CH:7]=[CH:8][C:9]=2[Cl:10])[N:2]=[N:3][C:17]=1[CH:18]([CH3:20])[CH3:19])=[O:21])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C=CC=C1Cl)Cl
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)OC(C#CC(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(N=NC1C(C)C)C1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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